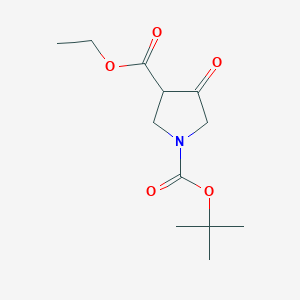

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

概要

説明

The compound "1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl and ethyl substituted pyrrolidine derivatives, which are relevant to the compound . These derivatives are important intermediates in the synthesis of various pharmacologically active compounds, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, and potential anticancer drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include cyclization, debenzylation, ring hydrogenation, asymmetric synthesis, and the use of different reagents and catalysts. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves a one-pot process with three transformations . Another example is the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which achieved high yields and enantiomeric excess . These methods highlight the complexity and efficiency of modern synthetic chemistry in producing pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and the stabilization of the molecular structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The tert-butyl and ethyl substituted pyrrolidine derivatives undergo various chemical reactions, including cyclization, saponification, and Schiff base formation. These reactions are often optimized to achieve high selectivity and yields. For example, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in further chemical transformations to produce novel macrocyclic inhibitors .

Physical and Chemical Properties Analysis

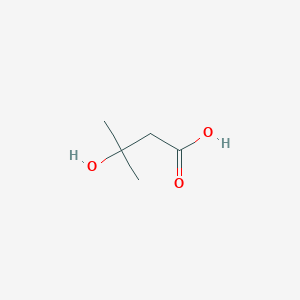

The physical and chemical properties of these compounds, such as their stability, reactivity, and resistance to bioreduction, are influenced by their molecular structure. For example, pyrrolidine nitroxides with bulky alkyl substituents show high resistance to bioreduction . The separation and quantitation of carboxylates as their tert-butyldimethylsilylated derivatives using gas-liquid chromatography and mass spectral analysis also reflect the importance of understanding these properties for analytical purposes .

科学的研究の応用

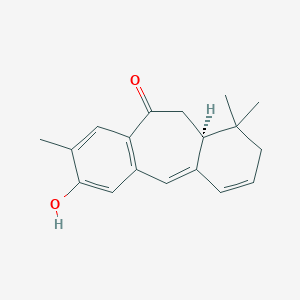

Supramolecular Arrangement and Weak Intermolecular Interactions

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate has been studied for its role in forming diverse supramolecular assemblies. Weak interactions like CH⋯O/CH⋯π play a crucial role in controlling molecular conformation and constructing various supramolecular assemblies, despite lacking a hydrogen bond donor and acceptor system. This is particularly notable in bulky substitutions of oxopyrrolidine analogues (Samipillai et al., 2016).

Parallel Solution-phase Synthesis

In the context of solution-phase synthesis, this compound has been utilized in creating libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These syntheses demonstrate its utility in generating a range of derivatives, highlighting its versatility in chemical synthesis (Svete et al., 2010).

Synthesis and Characterization

The compound has been used in the synthesis of Schiff base compounds, characterized using FTIR and NMR methods. X-ray crystallographic analysis provides detailed insights into molecular and crystal structures, showing how intramolecular hydrogen bonding influences the overall structure (Çolak et al., 2021).

Optimization in Synthetic Methods

Its derivatives, specifically 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, have been explored for their synthesis optimization. This involves selective cyclization controlled by lithium coordination and steric hindrance, highlighting its potential in creating highly selective synthetic routes (Nishio et al., 2011).

Safety and Hazards

作用機序

Target of Action

It is commonly used in organic synthesis as a protecting group . This compound can protect amine functional groups, allowing for other chemical transformations to occur with minimal interference to the reactivity of the amines .

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . It forms a stable complex with the amine group, preventing it from reacting under specific conditions. Once the desired reactions have been completed, the protecting group can be removed under appropriate conditions .

Result of Action

The primary result of the action of “1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate” is the protection of amine functional groups during organic synthesis . This allows for selective reactions to occur on other parts of the molecule without affecting the amine group. Once the desired transformations have been completed, the protecting group can be removed to reveal the original amine group .

Action Environment

The action of “1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate” is influenced by environmental factors such as pH. In more acidic environments (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound . In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRFSVAKVCSOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446535 | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

CAS RN |

146256-98-6 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146256-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)